Benzocaine

Catalog No.
S520871
CAS No.
94-09-7
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzocaine

CAS Number

94-09-7

Product Name

Benzocaine

IUPAC Name

ethyl 4-aminobenzoate

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3

InChI Key

BLFLLBZGZJTVJG-UHFFFAOYSA-N

SMILES

Array

solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
One gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. Also sol in dil acids.
Soluble in acid
In water, 1,310 mg/L at 25 °C

Synonyms

4-Aminobenzoic Acid Ethyl Ester, Acetate, Benzocaine, Americaine, Anaesthesin, Anesthesin, Bensokain, Benzocaine, Benzocaine Acetate, Benzocaine Formate, Benzocaine Hydrobromide, Benzocaine Hydrochloride, Benzocaine Methanesulfonate, Ethoform, Ethyl Aminobenzoate, Formate, Benzocaine, Hydrobromide, Benzocaine, Hydrochloride, Benzocaine, Methanesulfonate, Benzocaine

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N

The exact mass of the compound Ethyl 4-aminobenzoate is 165.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1310 mg/l (at 30 °c)0.01 mone gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. also sol in dil acids.soluble in acidin water, 1,310 mg/l at 25 °c>24.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755909. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Benzocaine (ethyl 4-aminobenzoate) is a foundational ester-type local anesthetic distinguished by its extreme lipophilicity and exceptionally low pKa of approximately 2.6[1]. Unlike most conventional local anesthetics, benzocaine lacks a terminal tertiary amine group, rendering it incapable of forming highly water-soluble hydrochloride salts at physiological pH [2]. This unique structural feature restricts its systemic absorption while maximizing its surface-active duration, making it a critical raw material for topical analgesics, mucosal sprays, lozenges, and specialized veterinary formulations where localized, non-systemic action is strictly required[REFS-1, REFS-2].

Substituting benzocaine with other ester- or amide-type anesthetics, such as procaine or lidocaine, fundamentally compromises the performance of topical and mucosal formulations [1]. Procaine and lidocaine possess higher pKa values (8.9 and 7.8, respectively) and are typically formulated as highly water-soluble salts that rapidly dissolve in saliva or wound exudate [1]. This high solubility causes them to wash away from the application site quickly, leading to a shortened duration of surface action and a significantly higher risk of unwanted systemic absorption and toxicity [2]. Benzocaine’s inherent water insolubility ensures that the active pharmaceutical ingredient remains localized in the lipophilic base or polymer matrix, providing sustained, safe release directly at the target mucosa without the need for complex buffering systems [2].

Physiological Ionization State and Membrane Penetration

The onset and mechanism of local anesthetics are heavily dependent on their ionization state at physiological pH (7.4). Benzocaine has an exceptionally low pKa of 2.6, meaning it exists almost entirely (~100%) in its un-ionized, lipophilic free-base form in physiological environments[1]. In contrast, lidocaine (pKa 7.8) and procaine (pKa 8.9) exist predominantly in their ionized, water-soluble forms at pH 7.4, which limits their immediate membrane penetration without buffering [1]. This guarantees that benzocaine can rapidly partition into lipid membranes directly from unbuffered topical vehicles.

Evidence DimensionPercentage of un-ionized active base at pH 7.4
Target Compound DataBenzocaine: ~100% un-ionized (pKa 2.6)
Comparator Or BaselineLidocaine: ~25% un-ionized (pKa 7.8); Procaine: <5% un-ionized (pKa 8.9)
Quantified DifferenceBenzocaine provides a 4-fold to 20-fold higher fraction of membrane-permeable free base at physiological pH compared to standard amides and esters.
ConditionsPhysiological tissue environment (pH 7.4)

Eliminates the need for complex alkaline buffering in topical formulations, simplifying manufacturing and ensuring rapid onset.

Aqueous Solubility and Resistance to Mucosal Wash-Out

Benzocaine's structural lack of a tertiary amine results in profound hydrophobicity compared to its in-class analogs. Experimental measurements place benzocaine's aqueous solubility at approximately 0.73 mg/mL at 25 °C [1]. In contrast, the free base of procaine has a solubility of 9.45 mg/mL, and standard anesthetic hydrochloride salts (like procaine HCl or lidocaine HCl) routinely exceed 100 mg/mL [2]. This extremely low aqueous solubility is the primary driver of benzocaine's prolonged residence time on wet mucosal surfaces.

Evidence DimensionAqueous solubility at 25 °C
Target Compound DataBenzocaine: 0.73 mg/mL
Comparator Or BaselineProcaine free base: 9.45 mg/mL (Hydrochlorides >100 mg/mL)
Quantified DifferenceBenzocaine is over 12 times less soluble than procaine base, and orders of magnitude less soluble than standard anesthetic salts.
ConditionsAqueous solution at standard room temperature (25 °C)

Prevents the active ingredient from rapidly dissolving in saliva or exudate, ensuring prolonged localized efficacy and minimizing systemic toxicity.

Formulation Efficacy and High-Concentration Loading Capacity

Because benzocaine is poorly absorbed systemically, it can be safely formulated at much higher concentrations than water-soluble alternatives to force a strong localized diffusion gradient. Clinical formulation benchmarks demonstrate that 20% benzocaine gels provide highly significant pain reduction for mucosal needle insertion, often outperforming or matching the maximum safe concentrations of lidocaine gels (typically 2% to 5%)[1]. The ability to load 20% API without triggering systemic toxicity is unique to benzocaine's physicochemical profile.

Evidence DimensionStandard safe topical formulation concentration and mucosal efficacy
Target Compound DataBenzocaine: 20% concentration gel (high efficacy, low systemic risk)
Comparator Or BaselineLidocaine: 2% to 5% concentration gel (systemic toxicity limits higher loading)
Quantified DifferenceBenzocaine permits 4x to 10x higher API loading in topical vehicles without proportional increases in systemic toxicity.
ConditionsTopical application to oral mucosa prior to clinical procedures

Justifies the procurement of benzocaine for extreme-surface-numbing products where high API mass-loading is required to sustain a diffusion gradient.

Processability in Supercritical Carbon Dioxide

Advanced pharmaceutical manufacturing increasingly relies on supercritical fluid technologies (like RESS) for solvent-free API micronization. Benzocaine exhibits measurable, density-dependent solubility in supercritical CO2 (scCO2) at 298–318 K and 70–280 bar [1]. Conversely, the hydrochloride salts of lidocaine and procaine have virtually zero measurable solubility in scCO2 under identical conditions[1]. This makes benzocaine uniquely suited for green-chemistry processing and direct impregnation into advanced polymer matrices.

Evidence DimensionSolubility in supercritical CO2
Target Compound DataBenzocaine: Measurable, density-dependent solubility
Comparator Or BaselineLidocaine HCl and Procaine HCl: No measurable solubility
Quantified DifferenceBenzocaine can be processed via scCO2, whereas standard anesthetic salts cannot be dissolved without co-solvents.
ConditionsSupercritical CO2 at 298–318 K and pressures between 70 and 280 bar

Enables the use of solvent-free supercritical fluid extraction and micronization techniques for advanced drug delivery systems.

High-Concentration Oral and Mucosal Analgesics

Directly leveraging its low aqueous solubility (0.73 mg/mL) and high safety margin, benzocaine is the optimal API for 10% to 20% topical gels, mucosal sprays, and lozenges. It resists wash-out from saliva, providing sustained localized numbing without the systemic toxicity risks associated with highly soluble amides like lidocaine[1].

Supercritical Fluid Micronization and Polymer Impregnation

Due to its unique solubility in supercritical CO2 compared to anesthetic hydrochloride salts, benzocaine is the preferred precursor for solvent-free micronization (RESS) and direct impregnation into advanced wound dressings, bio-polymer matrices, and controlled-release patches [2].

Hydrophobic Suppositories and Barrier Ointments

In formulations where the API must remain suspended in a lipid base (e.g., hemorrhoidal suppositories or burn ointments), benzocaine's ~100% un-ionized state at physiological pH ensures it does not prematurely leach into aqueous exudates, maintaining a prolonged localized effect [3].

Veterinary Aquaculture Anesthesia

Benzocaine is widely procured for fish handling and transport anesthesia. Its specific lipophilicity allows for rapid branchial absorption and sedation, while its lack of a tertiary amine ensures it does not bioaccumulate long-term in tissues, making it safer for food-chain aquaculture applications [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Rhombohedra from ether
Needles from wate

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

165.078978594 Da

Monoisotopic Mass

165.078978594 Da

Boiling Point

310 °C

Heavy Atom Count

12

LogP

1.86
1.86 (LogP)
log Kow = 1.86
1.86

Appearance

Solid powder

Melting Point

92 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U3RSY48JW5

Related CAS

23239-88-5 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 44 of 46 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Benzocaine is indicated for local anesthesia in dentistry, minor trauma, and as preparation for infiltrative anesthesia. Benzocaine products are indicated for topical anesthesia in a wide variety of conditions including skin irritation, oral pain, and hemorrhoids.
Treatment of oropharyngeal pain
FDA-Approved Indications

Drug Classes

Breast Feeding; Lactation; Anesthetics, Local

Therapeutic Uses

Indicated for the relief of: canker sores, cold sores, or fever blisters: benzocaine (gel and topical solution); gingival or oral mucosal pain (i.e., pain caused by mouth or gum irritation, inflammation, lesions, or minor dental procedures): benzocaine (gel, dental paste, lozenges, and topical solution); dental prosthetic pain (i.e., pain or irritation caused by dentures or other dental or orthodontic appliances): benzocaine (dental paste, gel ointment, and topical solution); teething pain: benzocaine (7.5% and 10% gel); and toothache: benzocaine (10% and 20% gel and topical solution).
Indicated to suppress the gag reflex and/or other laryngeal and esophageal reflexes to facilitate dental examination or procedures (including oral surgery), endoscopy, or intubation: benzocaine (gel, topical aerosol, and topical solution). /Included in US product labeling/
Indicated to provide topical anesthesia of accessible mucous membranes prior to examination, endoscopy or instrumentation, or other procedures involving the: esophagus: benzocaine (gel and topical solution)); larynx: benzocaine (gel and topical solution); mouth, In dental procedures and oral surgery: benzocaine (gel, topical aerosol, and topical solution); nasal cavity: benzocaine (gel); pharynx or throat: benzocaine (gel, topical aerosol, and topical solution); rectum: benzocaine (gel); respiratory tract or trachea: benzocaine (gel, topical aerosol, and topical solution); urinary tract: benzocaine (gel); and vagina: benzocaine (gel).
Anesthetic (local).
(VET): Local (usually surface) anesthetic.

Pharmacology

Benzocaine is a local anesthetic commonly used as a topical pain reliever. It is the active ingredient in many over-the-counter analgesic ointments. It is also indicated for general use as a lubricant and topical anesthetic on intratracheal catheters and pharyngeal and nasal airways to obtund the pharyngeal and tracheal reflexes; on nasogastric and endoscopic tubes; urinary catheters; laryngoscopes; proctoscopes; sigmoidoscopes and vaginal specula.
Benzocaine is an ester of paraaminobenzoic acid, lacking the terminal diethylamino group of procaine, with anesthetic activity. Benzocaine binds to the sodium channel and reversibly stabilizes the neuronal membrane which decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited, thereby blocking the initiation and conduction of nerve impulses.

MeSH Pharmacological Classification

Anesthetics, Local

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05A - Agents for treatment of hemorrhoids and anal fissures for topical use
C05AD - Local anesthetics
C05AD03 - Benzocaine
D - Dermatologicals
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AB - Anesthetics for topical use
D04AB04 - Benzocaine
N - Nervous system
N01 - Anesthetics
N01B - Anesthetics, local
N01BA - Esters of aminobenzoic acid
N01BA05 - Benzocaine
R - Respiratory system
R02 - Throat preparations
R02A - Throat preparations
R02AD - Anesthetics, local
R02AD01 - Benzocaine

Mechanism of Action

Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions. Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses.
Benzocaine reversibly stabilizes the neuronal membrane with decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited thereby blocking the initiation and conduction of nerve impulses.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

2.6X10-4 mm Hg at 25 °C /Estimated/

Pictograms

Irritant

Irritant

Other CAS

94-09-7
9011-18-1

Absorption Distribution and Excretion

Branchial and urinary elimination of benzocaine residues was evaluated in adult rainbow trout, Oncorhynchus mykiss, given a single dorsal aortic dose of 14(C)-benzocaine hydrochloride. Branchial elimination of benzocaine residues was rapid and accounted for 59.2% of the dose during the first 3 h after dosing. Renal elimination of radioactivity was considerably slower; the kidney excreted 2.7% dose within 3 h and 9.0% within 24 hr. Gallbladder bile contained 2.0% dose 24 hr after injection. Of the radioactivity in radiochromatograms from water taken 3 min after injection, 87.3% was benzocaine and 12.7% was N-acetylated benzocaine. After 60 min, 32.7% was benzocaine and 67.3% was N-acetylated benzocaine. Of the radioactivity in radiochromatograms from urine taken 1 hr after dosing, 7.6% was para-aminobenzoic acid, 59.7% was N-acetylated para-aminobenzoic acid, 19.5% was benzocaine, and 8.0% was N-acetylated benzocaine. The proportion of the radioactivity in urine changed with time so that by 20 hr, 1.0% was para-aminobenzoic acid and 96.6% was N-acetylated para-aminobenzoic acid. Benzocaine and a more hydrophobic metabolite, N-acetylated benzocaine, were eliminated primarily through the gills; renal and biliary pathways were less significant elimination routes for benzocaine residues.

Metabolism Metabolites

Benzocaine undergoes ester hydrolysis to form 4-aminobenzoic acid, acetylation to form acetylbenzocaine, or N-hydroxylation to form benzocaine hydroxide. 4-aminobenzoic acid can be acetylated or acetylbenzocaine can undergo ester hydrolysis to form 4-acetaminobenzoic acid.
The effect of dose and enzymatic inhibition on the percutaneous absorption and metabolism of benzocaine was studied in vitro in the hairless guinea pig. At the dose level of 2 ug/sq cm, benzocaine was rapidly absorbed and extensively metabolized (80%) by acetyltransferase. As the applied dose of benzocaine was increased to 40 and 200 ug/sq cm, N-acetylation of benzocaine decreased to 44 and 34%, respectively, suggesting saturation of the acetyltransferase system. Total 14(C) absorption after benzocaine application was not significantly different between control and enzyme-inhibited skin and therefore does not appear to be affected by the extent of benzocaine metabolism during percutaneous penetration. Skin provides a significant first-pass metabolic effect for therapeutic doses of percutaneously absorbed benzocaine, and the primary metabolite formed, acetylbenzocaine, is biologically active.
Hepatic (to a lesser extent) and plasma via hydrolysis by cholinesterase. Excretion trhough urine (as metabolites) (L1861)

Wikipedia

Benzocaine

Drug Warnings

Infants and the elderly were more likely to develop toxic methemoglobinemia after benzocaine exposure. Other risk factors included genetic reductase deficiencies, exposure to high doses of anesthetic, and presence of denuded skin and mucous membranes. Because of the potential for severe complications, methemoglobinemia should be corrected promptly in compromised patients and those with toxic benzocaine concentrations. The possibility of masking symptoms during general anesthesia carries special risk of use of this agent in the preanesthesia setting.
Use of otic anesthetics may mask symptoms of a fulminating middle ear infection (acute otitis media). Otic solutions containing benzocaine should not be used in the presence of a perforated tympanic membrane.
When applied topically as recommended, benzocaine is relatively nontoxic, however, sensitization may occur.
When used as a male genital desensitizer, benzocaine generally does not adversely affect orgasm in female sexual partners and does not appear to anesthetize the clitoris or vagina.
For more Drug Warnings (Complete) data for BENZOCAINE (9 total), please visit the HSDB record page.

Use Classification

Human Drugs -> EU pediatric investigation plans
Cosmetics -> Binding
Pharmaceuticals

Methods of Manufacturing

Benzocaine is produced by reduction of ethyl 4-nitrobenzoate with iron.

General Manufacturing Information

Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Benzoic acid, 4-amino-, ethyl ester: ACTIVE

Analytic Laboratory Methods

Method: AOAC 968.40; Procedure: colorimetric method; Analyte: benzocaine; Matrix: drugs; Detection Level: not provided.[
Method: AOAC 968.42; Procedure: spectrophotometric method; Analyte: benzocaine; Matrix: drugs; Detection Level: not provided. Applicable in presence of glycerol and propylene glycol bases.[

Storage Conditions

Benzocaine topical creams and ointments should be stored in tight containers and protected from light; prolonged exposure to temperatures greater than 30 °C should be avoided.
Benzocaine topical aersols and solutions should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing should be avoided. Because the contents of benzocaine aerosols are under pressure, the aerosol container should not be punctured, used or stored near heat or an open flame, exposed to temperatures greater than 49 °C, or placed into a fire or incinerator for disposal.

Stability Shelf Life

Stable in air.

Dates

Last modified: 08-15-2023

Effect of pre-cooling agent on intensity of pricking pain at intraoral injection site in adults: An experimental study

Munazza Aziz, Shahbaz Ahmed, Fazal-Ur-Rehman Qazi, Farah Naz, Marina Shah, Prena Moorpani
PMID: 34091618   DOI: 10.47391/JPMA.1127

Abstract

To determine the effect of pre-cooling agent on the intensity of pricking pain at the intraoral injection site in adult patients.
The in-vivo interventional study was conducted at the Department of Operative Dentistry, Dr. Ishrat-ul-Ebad Khan Institute of Oral Health Sciences, Dow University of Health Sciences, Karachi, from September 2018 to August 2019, and comprised adult patients of either gender. The pricking pain perception during needle administration was assessed using split-mouth technique. Topical anaesthesia benzocaine gel was applied on the left side, which was treated as controls, for 1 min, while on the right side, which was treated as the experimental side, refrigerated cartridge was placed for 2 min. Infiltration anaesthesia was then administered on both sides. Pain perception ratings were measured through visual analogue scale. After profound anaesthesia was achieved, restorative treatment was performed under rubber dam isolation. Data was analysed using SPSS 24.
Of the 152 subjects, 77(50.65%) were females and 75(49.34%) were males. The overall mean age was 35.97±8.669 years (range: 21-50 years). The effect of refrigerated cartridge was significant on the intensity of pricking pain at the intraoral injection site in patients aged 41-50 years, and in female patients aged 21-30 years (p<0.05), whereas its effect was non-significant in males aged 21-30 years and patients aged 31-40 years (p>0.05).
Pre-cooling agent was found to be effective in decreasing pricking pain felt by patients.


Benzocaine-related methaemoglobinemia after transoesophageal echocardiography: a rare, life-threatening complication

John Wagner, Nicole Cornet, Alan Goldberg
PMID: 33893130   DOI: 10.1136/bcr-2021-241887

Abstract

Methaemoglobinemia is an uncommon but potentially life-threatening complication of topical benzocaine use that requires prompt identification in patients who undergo transoesophageal echocardiography (TEE). In this case, a 21-year-old patient who had sustained a stroke with residual right-sided weakness a few days prior to presentation underwent TEE to evaluate for intracardiac shunt. She required intubation as part of her poststroke care with some instrumentation to the posterior oropharynx. Shortly after TEE, the patient experienced sudden onset respiratory distress and hypoxia that did not improve with supplemental oxygen. Chest X-ray did not reveal any acute cardiopulmonary process. Arterial blood gas co-oximetry panel with methaemoglobin level confirmed the diagnosis of methaemoglobinemia. The patient promptly received methylene blue, recovered quickly and did not have any additional episodes of hypoxia.


Electroanalytical profiling of cocaine samples by means of an electropolymerized molecularly imprinted polymer using benzocaine as the template molecule

Renata A Grothe, Alnilan Lobato, Bassim Mounssef, Nikola Tasić, Ataualpa A C Braga, Adriano O Maldaner, Leigh Aldous, Thiago R L C Paixão, Luís Moreira Gonçalves
PMID: 33470260   DOI: 10.1039/d0an02274h

Abstract

The analysis of 'cutting' or additive agents in cocaine, like benzocaine (BZC), allows police analysts to identify each component of the sample, thus obtaining information like the drugs' provenience. This kind of drug profiling is of great value in tackling drug trafficking. Electropolymerized molecularly imprinted polymers (e-MIPs) on portable screen-printed carbon electrodes (SPCEs) were developed in this study for BZC determination. The MIPs' electropolymerization was performed on a carbon surface using the anaesthetic BZC as the template molecule and 3-amino-4-hydroxybenzoic acid (3,4-AHBA) as the functional monomer. The build-up of this biomimetic sensor was carefully characterized by cyclic voltammetry (CV) and optimized. Cyclic voltammetric investigation demonstrated that BZC oxidation had a complex and pH-dependent mechanism, but at pH 7.4 a single, well-defined oxidation feature was observed. The BZC-MIP interactions were studied by computer-aided theoretical modeling by means of density functional theory (DFT) calculations. The electroanalytical methodology was effectively applied to artificial urine samples; BZC molecular recognition was achieved with a low limit of detection (LOD) of 2.9 nmol L
employing square-wave voltammetry (SWV). The e-MIPs were then used to 'fingerprint' genuine cocaine samples, assisted by principal component analysis (PCA), at the central forensic laboratory of the Brazilian Federal Police (BFP) with a portable potentiostat. This electroanalysis provided proof-of-concept that the drugs could be voltammetrically 'fingerprinted' using e-MIPs supported by chemometric analysis.


Methemoglobin concentrations in three salmonid species following exposure to benzocaine or tricaine methanesulfonate

Janet Saunders, David J Speare, Sandra McConkey
PMID: 32974865   DOI: 10.1007/s10695-020-00878-6

Abstract

Methemoglobin is hemoglobin containing ferric iron rather than ferrous iron which renders it incapable of binding to oxygen. Blood sampling of fish is done under sedation or general anesthesia. Tricaine methanesulfonate (TMS) or benzocaine is commonly used but both can cause oxidation of hemoglobin to methemoglobin. Our objective was to determine if methemoglobin concentrations in healthy rainbow trout (Oncorhynchus mykiss), brook trout (Salvelinus fontinalis), or Atlantic salmon (Salmo salar) increase during sedation with 25 mg/L of a 10% benzocaine solution or with repeated short anesthetizations by 65 mg/L of 10% benzocaine solution or 65 mg/L of TMS. Sedation by benzocaine caused a significant increase in methemoglobin in all species over time (P < 0.05). The methemoglobin percentage in brook trout increased by 129%, rainbow trout by 42%, and Atlantic salmon by 49%. The methemoglobin in brook trout was significantly greater than the other species at multiple time points. Repeated brief anesthetizing by benzocaine and TMS caused significant methemoglobin by 60 (P < 0.05), 90 (P < 0.01), and 120 min (P < 0.001) in brook trout but no significant change in methemoglobin in rainbow trout or Atlantic salmon except at 120 min in Atlantic salmon (P < 0.05) repeatedly anesthetized with benzocaine. For example, following multiple anesthetizations with benzocaine, the methemoglobin percentage in brook trout increased by 140%, whereas the rise in methemoglobin in rainbow trout and Atlantic salmon was more modest (37% increase in Rainbow trout and 53% increase in Atlantic salmon). Following multiple anesthetizations with TMS, the methemoglobin increased by 90%, 5%, and 1% in brook trout, rainbow trout, and Atlantic salmon, respectively. Methemoglobin may increase significantly over time in fish immersed in a sedating dose of benzocaine or repeatedly anesthetized with benzocaine or TMS. The susceptibility varies with the individual and species with brook trout being more susceptible than Atlantic salmon or rainbow trout.


Methaemoglobinaemia from Vagisil creme in a 50-year-old woman

Sarah Cheyney, Zachary Field, Jacqueline Kropf, Steve Carlan
PMID: 33649024   DOI: 10.1136/bcr-2020-239697

Abstract

Methaemoglobinaemia is a life-threatening condition that results from increased methaemoglobin production. As methaemoglobin is unable to reversibly bind to oxygen potentially lethal hypoxia and functional anaemia can occur. Benzocaine can be used as a topical anaesthetic and can be found in many nonprescription preparations marketed for self-application. It is known to cause methaemoglobinaemia in rare cases but most reports describe the complication occurring during endoscopy procedures. Methaemoglobinaemia occurring after topical benzocaine use on the perineum of a perimenopausal woman is exceedingly rare. A 50-year-old woman with methaemoglobinaemia secondary to the perineal application of over-the counter Vagisil (benzocaine 20% and resorcinol 3%- an antiseptic and disinfectant, respectively) presented to the emergency department. She had been using Vagisil for severe, chronic vaginal itching. While methaemoglobinaemia secondary to excessive use of over-the-counter medications such as Vagisil creme is exceedingly rare, it should be included in the differential diagnosis.


Evaluation of benzocaine-based anesthetic gel in anuran skins extracts: A case study using the frog Lithodytes lineatus (Anura: Leptodactylidae)

André de Lima Barros, Albertina Pimentel Lima, Maria Teresa Fachin-Espinar, Cecilia Veronica Nunez
PMID: 33290419   DOI: 10.1371/journal.pone.0243654

Abstract

Extracts made from the skin of dead Lithodytes lineatus frog individuals with the application of the benzocaine-based anesthetic gel, introduced into the oral cavity, were analyzed by 1H Nuclear Magnetic Resonance to investigate whether the application of this product (oral) can make studies that use extracts from the skins of these animals unfeasible. For comparison, we used skins of another species of anuran following the same death protocol. No trace of the benzocaine substance was found in the 1H-NMR spectra of the skin extracts from any of the tested anuran species. Still, using the hierarchical clustering model, it was possible to observe the formation of well-defined groups between the skin extracts of anurans and the anesthetic used to kill these animals. Our results suggest that the lethal dose of benzocaine in gel used inside the mouth of frogs may have no influence on potential results regarding the chemical composition or even bioassays using extracts made from the skin of these animals killed under this protocol since there was no detection of this substance for the analyzed samples.


Synthesis, characterization, antibacterial evaluation, 2D-QSAR modeling and molecular docking studies for benzocaine derivatives

Israa Taha, Eman M Keshk, Abdel-Galil M Khalil, Ahmed Fekri
PMID: 32978693   DOI: 10.1007/s11030-020-10138-7

Abstract

Possible application of incorporating a well-known drug (benzocaine) with cyanoacetamide function to get a powerful synthon ethyl 4-cyanoacetamido benzoate. This synthetic intermediate was used as a precursor for the synthesis of triazine, pyridone, thiazolidinone, thiazole and thiophene scaffolds containing the benzocaine core. Facile coupling, Michael addition, condensation and nucleophilic attack reactions were used to synthesize our targets. The structural features of the synthesized scaffolds were characterized using IR,
H NMR,
C NMR and mass spectroscopy. The antibacterial activities against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) were evaluated using ampicillin as a reference drug. DNA/methyl-green colorimetric assay of the DNA-binding compounds was also performed. Theoretical studies of the newly synthesized compounds based on molecular docking and QSAR study were conducted. The molecular docking studies were screened by MOE software for the more potent antibacterial agent 28b and each native ligand against four of S. aureus proteins 1jij, 2xct, 2w9s and 3t07.


Potential of mucoadhesive nanocapsules in drug release and toxicology in zebrafish

Ives Charlie-Silva, Natália Martins Feitosa, Juliana Moreira Mendonça Gomes, Daniela Chemim de Melo Hoyos, Cristiano Campos Mattioli, Silas Fernandes Eto, Dayanne Carla Fernandes, Marco Antonio de Andrade Belo, Juliana de Oliveira Silva, André Luis Branco de Barros, Jose Dias Corrêa Junior, Gustavo Batista de Menezes, Hirla Costa Silva Fukushima, Tássia Flávia Dias Castro, Ricardo Carneiro Borra, Felipe Pierezan, Nathalie Ferreira Silva de Melo, Leonardo Fernandes Fraceto
PMID: 32970684   DOI: 10.1371/journal.pone.0238823

Abstract

Mucoadhesive polymeric nanocapsules have attracted interest of researchers from different fields from natural sciences because of their ability to interact with the mucosa and increase drug permeation. Anesthesia by immersion causes absorption through the skin and gills of fish, so it is important to evaluate the exposure of these organs to drug nanosystems. Benzocaine (BENZ) is one of the most popular anesthetic agents used in fish anesthesia, but it has drawbacks because of its low bioavailability, resulting in weak absorption after immersion. Here we describe method developed for preparing and characterizing chitosan-coated PLGA mucoadhesive nanoparticles containing BENZ (NPMAs) for zebrafish immersion anesthesia. We determined the lowest effective concentration, characterized the interaction of the mucoadhesive system with fish, measured the anesthetic efficacy, and evaluated possible toxic effects in embryos and adults exposed to the nanoformulations. This study opens perspectives for using nanoformulations prepared with BENZ in aquaculture, allowing reduction of dosage as well as promoting more effective anesthesia and improved interaction with the mucoadhesive system of fish.


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